molecular formula C8H8OS B3038738 4-Cyclopropylthiophene-2-carbaldehyde CAS No. 893738-62-0

4-Cyclopropylthiophene-2-carbaldehyde

Cat. No.: B3038738
CAS No.: 893738-62-0
M. Wt: 152.22 g/mol
InChI Key: JWHWSTFIAGUCEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropylthiophene-2-carbaldehyde is an organic compound with the molecular formula C₈H₈OS. It features a thiophene ring substituted with a cyclopropyl group and an aldehyde functional group.

Mechanism of Action

Target of Action

The primary targets of 4-Cyclopropylthiophene-2-carbaldehyde are currently unknown. This compound is a derivative of thiophene, a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities . .

Mode of Action

It’s known that thiophene derivatives can interact with various biological targets through different mechanisms . For instance, some thiophene derivatives have been found to inhibit enzymes, modulate ion channels, or interact with receptors . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Thiophene derivatives are known to influence various biochemical pathways depending on their specific structures and targets . They can affect pathways related to cell proliferation, inflammation, microbial growth, and more . The exact pathways influenced by this compound and their downstream effects remain to be elucidated.

Pharmacokinetics

The optimization of ADME properties is a crucial part of drug discovery and development, as these properties significantly impact a compound’s bioavailability and therapeutic efficacy

Result of Action

As a thiophene derivative, it may exert various effects at the molecular and cellular levels depending on its specific targets and mode of action

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and its interactions with its targets

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropylthiophene-2-carbaldehyde typically involves the cyclopropylation of thiophene derivatives followed by formylation. One common method is the palladium-catalyzed Suzuki–Miyaura cross-coupling reaction. This reaction uses palladium (II) acetate and SPhos as catalysts to achieve high yields under mild conditions .

Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions and the use of cost-effective reagents are crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropylthiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Cyclopropylthiophene-2-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

    Thiophene-2-carbaldehyde: Lacks the cyclopropyl group, making it less sterically hindered.

    Cyclopropylbenzene: Contains a benzene ring instead of a thiophene ring, leading to different electronic properties.

Uniqueness: 4-Cyclopropylthiophene-2-carbaldehyde is unique due to the combination of the cyclopropyl group and the aldehyde functional group on the thiophene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

4-cyclopropylthiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8OS/c9-4-8-3-7(5-10-8)6-1-2-6/h3-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHWSTFIAGUCEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyclopropylthiophene-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4-Cyclopropylthiophene-2-carbaldehyde
Reactant of Route 3
Reactant of Route 3
4-Cyclopropylthiophene-2-carbaldehyde
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-Cyclopropylthiophene-2-carbaldehyde
Reactant of Route 5
Reactant of Route 5
4-Cyclopropylthiophene-2-carbaldehyde
Reactant of Route 6
Reactant of Route 6
4-Cyclopropylthiophene-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.